molecular formula C10H10O4 B1268229 2-(4-Formylphenoxy)propanoic acid CAS No. 51264-78-9

2-(4-Formylphenoxy)propanoic acid

Cat. No.: B1268229
CAS No.: 51264-78-9
M. Wt: 194.18 g/mol
InChI Key: OIQBPASRUVCUAN-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10O4. It consists of a phenoxy ring with a formyl group attached at the para position and a propanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Formylphenoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-bromopropanoic acid in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Formylphenoxy)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(4-Formylphenoxy)propanoic acid is not well-documented. due to its structural similarity to ibuprofen, it is speculated that it may inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain. Further research is needed to confirm this hypothesis and elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenoxy)propanoic acid
  • 2-(3-Formylphenoxy)-2-phenylacetic acid
  • 2-(3-Formylphenoxy)acetamide

Comparison

2-(4-Formylphenoxy)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid chain, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

IUPAC Name

2-(4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBPASRUVCUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326035
Record name 2-(4-formylphenoxy)propanoic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51264-78-9
Record name 2-(4-Formylphenoxy)propanoic acid
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Record name 2-(4-Formylphenoxy)propanoic acid
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Record name 2-(4-formylphenoxy)propanoic acid
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Synthesis routes and methods

Procedure details

A solution of ethyl 2-bromopropanoate (6.38 ml, 49.1 mmol), 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and potassium carbonate (6.79 g, 49.1 mmol) in acetonitrile (25 ml) was stirred at 60° C. for 16 hrs. Ethyl acetate was added to the reaction mixture, and the mixture was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate) to give an oil. To a solution of the obtained oil (9.10 g, 40.9 mmol) in ethanol (200 ml) was added 1N aqueous sodium hydroxide solution (61.4 ml), and the mixture was stirred at room temperature for 16 hrs, and concentrated under reduced pressure. Ethyl acetate was added to the obtained residue. The mixture was washed with 1N hydrochloric acid and saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained redsidue was powderized with isopropyl ether to give the title compound (5.68 g).
Quantity
6.38 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
61.4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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